Cas no 2028294-97-3 (1-(2,2-dimethylcyclopropyl)hexane-1,3-dione)
1-(2,2-dimethylcyclopropyl)hexane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-dimethylcyclopropyl)hexane-1,3-dione
- 2028294-97-3
- EN300-1127571
-
- Inchi: 1S/C11H18O2/c1-4-5-8(12)6-10(13)9-7-11(9,2)3/h9H,4-7H2,1-3H3
- InChI Key: CVQKDJFERJUTOR-UHFFFAOYSA-N
- SMILES: O=C(CC(CCC)=O)C1CC1(C)C
Computed Properties
- Exact Mass: 182.130679813g/mol
- Monoisotopic Mass: 182.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 34.1Ų
1-(2,2-dimethylcyclopropyl)hexane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1127571-0.05g |
1-(2,2-dimethylcyclopropyl)hexane-1,3-dione |
2028294-97-3 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1127571-0.1g |
1-(2,2-dimethylcyclopropyl)hexane-1,3-dione |
2028294-97-3 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
| Enamine | EN300-1127571-0.25g |
1-(2,2-dimethylcyclopropyl)hexane-1,3-dione |
2028294-97-3 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1127571-0.5g |
1-(2,2-dimethylcyclopropyl)hexane-1,3-dione |
2028294-97-3 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1127571-1.0g |
1-(2,2-dimethylcyclopropyl)hexane-1,3-dione |
2028294-97-3 | 1g |
$1086.0 | 2023-06-09 | ||
| Enamine | EN300-1127571-2.5g |
1-(2,2-dimethylcyclopropyl)hexane-1,3-dione |
2028294-97-3 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1127571-5.0g |
1-(2,2-dimethylcyclopropyl)hexane-1,3-dione |
2028294-97-3 | 5g |
$3147.0 | 2023-06-09 | ||
| Enamine | EN300-1127571-10.0g |
1-(2,2-dimethylcyclopropyl)hexane-1,3-dione |
2028294-97-3 | 10g |
$4667.0 | 2023-06-09 | ||
| Enamine | EN300-1127571-1g |
1-(2,2-dimethylcyclopropyl)hexane-1,3-dione |
2028294-97-3 | 95% | 1g |
$842.0 | 2023-10-26 | |
| Enamine | EN300-1127571-5g |
1-(2,2-dimethylcyclopropyl)hexane-1,3-dione |
2028294-97-3 | 95% | 5g |
$2443.0 | 2023-10-26 |
1-(2,2-dimethylcyclopropyl)hexane-1,3-dione Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 1-(2,2-dimethylcyclopropyl)hexane-1,3-dione
Introduction to 1-(2,2-dimethylcyclopropyl)hexane-1,3-dione (CAS No. 2028294-97-3)
1-(2,2-dimethylcyclopropyl)hexane-1,3-dione, with the CAS number 2028294-97-3, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of diketones and features a cyclopropyl group attached to a hexane backbone, making it an interesting subject for both academic research and industrial development.
The chemical structure of 1-(2,2-dimethylcyclopropyl)hexane-1,3-dione is characterized by the presence of two ketone groups at the 1 and 3 positions of the hexane chain, along with a 2,2-dimethylcyclopropyl substituent. This arrangement imparts specific physical and chemical properties to the compound, such as high stability and reactivity in certain chemical reactions. The cyclopropyl group, in particular, is known for its strain energy and unique reactivity profile, which can be harnessed for various synthetic transformations.
In the realm of medicinal chemistry, 1-(2,2-dimethylcyclopropyl)hexane-1,3-dione has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have shown that diketones with similar structures can serve as intermediates in the synthesis of drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of diketones in the development of anti-inflammatory agents and anticancer drugs. The cyclopropyl group in 1-(2,2-dimethylcyclopropyl)hexane-1,3-dione can enhance the lipophilicity and metabolic stability of these compounds, making them more suitable for pharmaceutical applications.
Beyond medicinal chemistry, 1-(2,2-dimethylcyclopropyl)hexane-1,3-dione has also found applications in materials science. The compound's unique structure makes it an attractive candidate for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California have utilized diketones like 1-(2,2-dimethylcyclopropyl)hexane-1,3-dione to develop novel polymers with enhanced mechanical strength and thermal stability. These materials have potential applications in industries such as electronics and aerospace.
The synthesis of 1-(2,2-dimethylcyclopropyl)hexane-1,3-dione typically involves multi-step processes that require precise control over reaction conditions. One common synthetic route involves the condensation of a suitable ketone with an appropriate alkylating agent followed by further functional group manipulations. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions. For instance, a study published in Angewandte Chemie International Edition reported the use of palladium-catalyzed cross-coupling reactions to synthesize diketones with high yields and purity.
The physical properties of 1-(2,2-dimethylcyclopropyl)hexane-1,3-dione, such as its melting point and solubility characteristics, are crucial for its handling and application. The compound is generally solid at room temperature and exhibits good solubility in common organic solvents like dichloromethane and acetone. These properties make it easy to handle in laboratory settings and facilitate its use in various chemical processes.
In terms of safety and environmental impact, 1-(2,2-dimethylcyclopropyl)hexane-1,3-dione is generally considered safe when handled under proper laboratory conditions. However, like many organic compounds, it should be stored away from heat sources and incompatible materials to prevent any potential hazards. It is also important to follow standard safety protocols when working with this compound to ensure the well-being of laboratory personnel.
To summarize, 1-(2,2-dimethylcyclopropyl)hexane-1,3-dione (CAS No. 2028294-97-3) is a versatile organic compound with a unique chemical structure that offers significant potential for applications in medicinal chemistry and materials science. Its distinctive properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new uses for this compound, it is likely that its importance will only grow in the coming years.
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